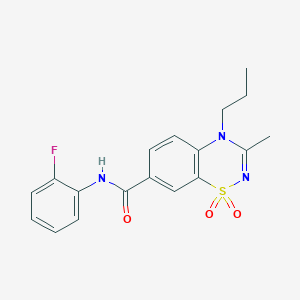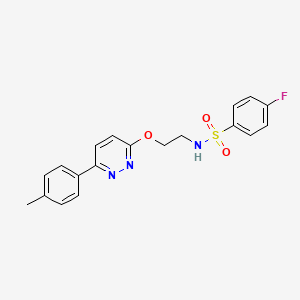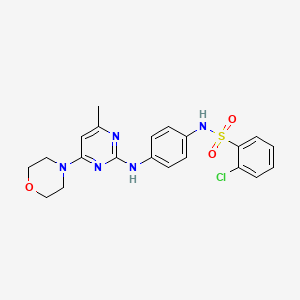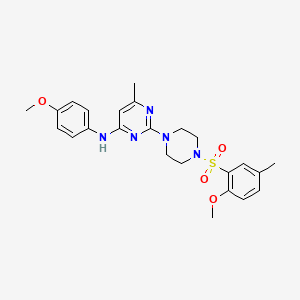![molecular formula C20H16F2N4O3S B11236782 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B11236782.png)
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a difluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The benzofuran and triazole rings are then coupled using a sulfanyl linkage.
Introduction of the Difluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and benzofuran rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound’s stability and electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen share the benzofuran core and have been used in the treatment of skin diseases.
Triazole Derivatives: Compounds like fluconazole and itraconazole are well-known triazole derivatives used as antifungal agents.
Uniqueness
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is unique due to its combination of a benzofuran ring, a triazole ring, and a difluoromethoxyphenyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H16F2N4O3S |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H16F2N4O3S/c1-26-18(16-10-12-4-2-3-5-15(12)29-16)24-25-20(26)30-11-17(27)23-13-6-8-14(9-7-13)28-19(21)22/h2-10,19H,11H2,1H3,(H,23,27) |
Clé InChI |
WDAPLOWDCYFEMT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)F)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11236699.png)
![N-(4-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11236705.png)

![N-(4-ethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11236722.png)
![N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl}acetamide](/img/structure/B11236724.png)

![2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11236746.png)
![N-(3-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11236747.png)
![2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11236754.png)


![Methyl 2-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11236771.png)
![N-(4-Fluorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11236779.png)

